molecular formula C26H21N5O2 B1193827 WYE-151650

WYE-151650

Cat. No.: B1193827
M. Wt: 435.487
InChI Key: PZCIBYIKJOQODV-PXDATVDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYE-151650 is a novel selective JAK-3 inhibitor.

Scientific Research Applications

Subheading: Efficacy in Autoimmune Disease Treatment

WYE-151650 has been studied for its selective inhibition of the JAK-3 kinase, which plays a crucial role in immune response. This inhibition is significant in the context of autoimmune diseases. A study by Lin et al. (2010) demonstrated that this compound effectively disrupts cytokine signaling. This is particularly relevant in treating autoimmune diseases, as it can ameliorate disease pathology without affecting other JAK pathways. The study used various assays, including kinase assays, cell-based assays, and mouse models, to establish the efficacy of this compound in treating collagen-induced arthritis. The compound showed potent suppression of IL-2-induced STAT-5 phosphorylation and cell proliferation, indicating its potential as a therapeutic agent in autoimmune diseases due to its selective JAK-3 inhibition (Lin et al., 2010).

Properties

Molecular Formula

C26H21N5O2

Molecular Weight

435.487

IUPAC Name

3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile

InChI

InChI=1S/C26H21N5O2/c1-29-22-9-7-17(30-15-28-20-8-6-16(14-27)12-23(20)30)13-24(22)31(26(29)33)21-10-11-25(32)19-5-3-2-4-18(19)21/h2-9,12-13,15,21,25,32H,10-11H2,1H3/t21-,25-/m1/s1

InChI Key

PZCIBYIKJOQODV-PXDATVDWSA-N

SMILES

N#CC1=CC=C2N=CN(C3=CC=C(N4C)C(N([C@@H]5CC[C@@H](O)C6=C5C=CC=C6)C4=O)=C3)C2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WYE-151650, WYE 151650, WYE151650

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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